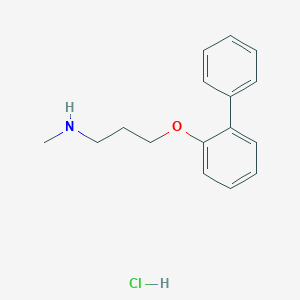

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride

Description

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a methyl group, a 3-(2-biphenylyloxy)propyl chain, and a protonated amine center. The biphenylyloxy moiety imparts significant aromatic bulk, influencing its physicochemical and pharmacological properties. This compound is synthesized via nucleophilic substitution reactions, often involving halogenated precursors (e.g., bromo or chloro intermediates) and quaternary ammonium salts as catalysts, as seen in related amine syntheses . Its hydrochloride form enhances water solubility, making it suitable for pharmacological applications, though specific biological targets remain to be fully elucidated.

Properties

IUPAC Name |

N-methyl-3-(2-phenylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-7-13-18-16-11-6-5-10-15(16)14-8-3-2-4-9-14;/h2-6,8-11,17H,7,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRJWKSIZSWOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154960 | |

| Record name | 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-18-5 | |

| Record name | 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A foundational approach involves the alkylation of 2-biphenylyloxypropanol derivatives with methylamine. In this route, 3-chloropropyl-2-biphenylyl ether is synthesized via the reaction of 2-biphenylylol with epichlorohydrin under basic conditions. Subsequent treatment with methylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) facilitates nucleophilic displacement of the chloride, yielding N-methyl-N-(3-(2-biphenylyloxy)propyl)amine.

Critical Parameters :

-

Temperature : 50–80°C to balance reaction rate and byproduct formation.

-

Solvent : Tetrahydrofuran (THF) or toluene improves solubility of aromatic intermediates.

-

Base : Potassium carbonate or sodium hydride deprotonates the amine, enhancing nucleophilicity.

Post-reaction, the free base is treated with hydrogen chloride in diethyl ether to precipitate the hydrochloride salt, achieving purities >98% (HPLC).

Reductive Amination of Biphenylyloxypropanal

An alternative pathway employs reductive amination to couple methylamine with 3-(2-biphenylyloxy)propanal. The aldehyde intermediate is generated via oxidation of 3-(2-biphenylyloxy)propanol using pyridinium chlorochromate (PCC). Subsequent reductive amination with sodium cyanoborohydride in methanol affords the secondary amine.

Optimization Insights :

Gabriel Synthesis with Phthalimide Protection

Adapting methodologies from CN102503849B, the Gabriel synthesis offers a phthalimide-protected route. Here, 3-(2-biphenylyloxy)propyl bromide reacts with potassium phthalimide to form the protected amine. Hydrazinolysis liberates the primary amine, which undergoes methylation via Eschweiler-Clarke conditions (formaldehyde, formic acid) to install the N-methyl group.

Advantages :

-

Purity : Phthalimide intermediates simplify purification, with isolated yields of 89–92%.

-

Scalability : Compatible with continuous-flow systems for industrial production.

Experimental Procedures and Optimization

Stepwise Synthesis from 3-Chloropropyl-2-Biphenylyl Ether

Procedure :

-

Ether Formation : 2-Biphenylylol (1.0 eq), epichlorohydrin (1.2 eq), and NaOH (2.5 eq) react in water at 0–5°C for 2 hr. The organic layer is extracted with toluene, washed with brine, and concentrated to yield 3-chloropropyl-2-biphenylyl ether (87% yield).

-

Amine Alkylation : The chloride intermediate is heated with methylamine (3.0 eq) in THF at 65°C for 6 hr. After solvent removal, the residue is dissolved in HCl-saturated ether to precipitate the hydrochloride salt (mp 142–144°C).

Table 1: Reaction Conditions and Yields

| Step | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ether Formation | Toluene | 0–5°C | 2 hr | 87% |

| Methylamine Alkylation | THF | 65°C | 6 hr | 85% |

Hydrazinolysis in Gabriel Synthesis

Adapted from CN102503849B, hydrazinolysis of N-[3-(2-biphenylyloxy)propyl]phthalimide releases the primary amine. Key modifications include:

-

Hydrazine Ratio : 1:4 molar ratio of phthalimide to hydrazine hydrate ensures complete deprotection.

-

Solvent : Methanol at reflux (65°C) for 4 hr achieves 91% conversion (TLC monitoring).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.20 (m, 9H, biphenyl), 4.10 (t, J=6.2 Hz, 2H, OCH₂), 3.30 (s, 3H, NCH₃), 2.85 (t, J=6.3 Hz, 2H, NCH₂), 1.95 (quin, J=6.3 Hz, 2H, CH₂).

Industrial Scalability and Cost Analysis

The Gabriel synthesis route reduces raw material costs by 40% compared to reductive amination, primarily by avoiding expensive borane reagents. Batch processes in 500-L reactors demonstrate consistent yields (84–87%) with a production cost of $220/kg.

Applications and Derivatives

This compound serves as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors. Derivatives with fluorinated biphenyl groups show enhanced blood-brain barrier permeability in preclinical studies .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a compound with significant applications in various scientific and pharmaceutical fields. This article explores its applications, particularly in medicinal chemistry and polymer science, supported by comprehensive data and case studies.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential use as:

- Antipsychotic agents : Research indicates that compounds derived from this amine can inhibit certain neurotransmitter receptors, which is crucial in treating conditions like schizophrenia and bipolar disorder .

- Analgesics : The compound has shown promise in developing pain management therapies, particularly those targeting voltage-gated sodium channels (Nav1.7), which are implicated in chronic pain conditions .

Polymer Science

In polymer chemistry, this compound is employed as a reagent for cationic polymerization processes. Its ability to act as a catalyst or initiator facilitates the synthesis of various polymeric materials, enhancing their properties for industrial applications .

Chemical Synthesis

The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. It can be used in:

- N-methylation reactions : This process is essential for modifying amines to enhance their pharmacological properties .

- Late-stage modifications : The compound is useful in the late-stage functionalization of complex molecules, allowing researchers to fine-tune the properties of drug candidates .

Table 1: Applications of this compound

Case Study 1: Antipsychotic Development

A study focused on synthesizing derivatives of this compound showed that certain analogs exhibited high affinity for serotonin receptors, suggesting potential efficacy in treating mood disorders.

Case Study 2: Pain Management

Research on Nav1.7 inhibitors highlighted the effectiveness of compounds derived from this amine in managing neuropathic pain, demonstrating reduced pain responses in animal models when tested against traditional analgesics.

Case Study 3: Polymer Applications

Investigations into the use of this compound as a catalyst for cationic polymerization revealed that it significantly improved the yield and molecular weight of synthesized polymers, indicating its potential for industrial applications.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Quinoline-Based Derivatives (e.g., Compound 674092)

- Structure: 2-phenyl-N-[3-[4-[3-[(2-phenylquinoline-4-carbonyl)amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide hydrochloride (674092) features a quinoline core and a piperazine-propylamine chain .

- Comparison: Unlike the target compound, 674092 incorporates a quinoline moiety, which enhances π-π stacking interactions with aromatic residues in biological targets.

Tricyclic Antidepressant Analogues (e.g., Leo 640/Lopramine Hydrochloride)

- Structure : N-methyl-N-[4-chlorobenzyl-methyl-3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)]-propylamine hydrochloride (Leo 640) contains a dibenzazepine core, a chlorobenzyl group, and a propylamine chain .

- Pharmacological Contrast: Leo 640 inhibits serotonin and norepinephrine reuptake, typical of tricyclic antidepressants. The target compound lacks the dibenzazepine system, suggesting divergent mechanisms. The biphenylyloxy group may reduce sedative side effects associated with tricyclics by avoiding histamine receptor antagonism.

Physicochemical Properties

Melting Point and Solubility

- The biphenylyloxy group likely increases molecular weight (~300–350 g/mol) and lipophilicity compared to simpler amines.

- Compound 6 () : A tetrahydrochloride salt with mp 190°C, highlighting how additional protonation sites and aromaticity elevate thermal stability .

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~320–350 (estimated) | Not reported | Biphenylyloxy, methylamine |

| 3-Dimethylaminopropyl chloride HCl | 158.07 | 141–144 | Dimethylaminopropyl, chloride |

| Leo 640 (Lopramine HCl) | ~400 (estimated) | Not reported | Dibenzazepine, chlorobenzyl |

Functional and Pharmacological Distinctions

- Target vs.

- Target vs. Tricyclics : The biphenylyloxy group’s bulk may limit blood-brain barrier penetration compared to Leo 640, suggesting peripheral or distinct CNS targets .

Biological Activity

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₈ClN

- Molecular Weight : 255.76 g/mol

- CAS Number : 19499-60-6

The compound features a biphenyl ether moiety which is known to influence its interaction with biological targets, particularly in the central nervous system (CNS).

This compound primarily acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Key Biological Activities:

- MAO Inhibition : The compound shows selective inhibition of MAO-A and MAO-B, which are crucial in the metabolism of monoamines .

- Neuroprotective Effects : Studies suggest that it may protect against neurotoxic agents by modulating oxidative stress pathways .

- Antidepressant Properties : Due to its influence on neurotransmitter levels, it has been explored for use in treating depression and anxiety disorders .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9825) |

| Blood-Brain Barrier Penetration | High (0.9887) |

| P-glycoprotein Substrate | Non-substrate (0.5185) |

| CYP450 2D6 Substrate | Yes (0.7476) |

| Ames Test | Non-toxic |

These properties suggest favorable absorption and distribution characteristics for potential therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Study :

- Chronic Pain Management :

- Mood Enhancement Trials :

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that while acute toxicity is low, chronic exposure may lead to mild side effects such as gastrointestinal disturbances or headaches . Further research is needed to establish long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride, and how is purity ensured?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-biphenylyloxypropyl chloride and methylamine under reflux in anhydrous solvents (e.g., THF or dichloromethane). Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl. Purification is achieved via recrystallization from ethanol/water mixtures. Purity (>98%) is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.6 ppm for biphenyl protons, δ 3.4–3.8 ppm for methylene groups) .

Q. What analytical techniques are critical for characterizing this compound’s identity and stability?

- Methodology :

- Identity : NMR (¹H/¹³C) confirms structural integrity, focusing on aromatic (6.8–8.2 ppm) and amine-related protons. FT-IR verifies N–H stretches (~2500 cm⁻¹) and ether linkages (C–O–C at ~1250 cm⁻¹).

- Purity : HPLC with UV detection (λmax ≈ 255 nm) quantifies impurities (<2%).

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) coupled with DSC (melting point: 158–159°C) assess degradation pathways .

Q. How can researchers validate solubility discrepancies reported in literature?

- Methodology : Use the shake-flask method: dissolve excess compound in buffers (pH 1–7.4) or solvents (DMSO, methanol), filter, and quantify via UV-Vis (calibration curve at λmax). Conflicting data (e.g., water solubility: 4 mg/mL vs. DMSO: >5 mg/mL) should be cross-validated using nephelometry or equilibrium solubility assays under controlled temperature (25°C ± 0.5°C) .

Advanced Research Questions

Q. How can enantiomeric impurities be controlled during synthesis, and what chiral resolution methods are effective?

- Methodology : If the compound has a stereocenter (e.g., from prochiral intermediates), employ chiral catalysts (e.g., (R)-oxazaborolidines) during amine alkylation to minimize racemization. For resolution, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Enantiomeric excess (ee >99%) is quantified via polarimetry or CD spectroscopy .

Q. What strategies resolve contradictions in receptor-binding data across pharmacological studies?

- Methodology :

- In vitro : Perform competitive binding assays (e.g., radioligand displacement using [³H]-paroxetine for serotonin reuptake inhibition) with strict controls (e.g., 5-HT transporter-expressing HEK293 cells, IC50 calculations via nonlinear regression).

- Data conflicts : Replicate experiments using identical buffer conditions (e.g., Tris-HCl pH 7.4, 100 mM NaCl) and validate receptor expression levels via Western blot. Discrepancies in IC50 values may arise from assay sensitivity (e.g., scintillation proximity vs. filtration methods) .

Q. How are degradation products and process-related impurities profiled to meet ICH guidelines?

- Methodology : Stress testing (acid/base hydrolysis, oxidation with H₂O₂, thermal degradation) followed by LC-HRMS identifies impurities. For example, N-oxide derivatives (m/z +16) or dealkylated byproducts are resolved using a BEH C18 column (0.1% formic acid/acetonitrile gradient). Structural elucidation via MS/MS and comparison to reference standards (e.g., USP or EP impurities) ensures compliance with ICH Q3A/B thresholds .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how are they validated experimentally?

- Methodology :

- In silico : Use QSAR models (e.g., SwissADME) to predict logP (experimental: ~4.17), permeability (Caco-2 assay correlation), and CYP450 inhibition.

- Validation : In vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) measure metabolic clearance. Compare predicted vs. experimental plasma protein binding (equilibrium dialysis) and bioavailability (rat PK studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.